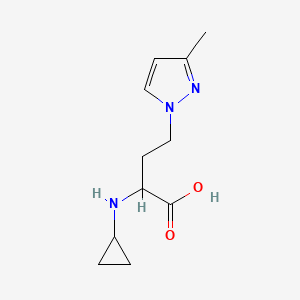

2-(Cyclopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid

Description

2-(Cyclopropylamino)-4-(3-methyl-1H-pyrazol-1-yl)butanoic acid is a structurally unique compound featuring a butanoic acid backbone substituted at position 2 with a cyclopropylamino group and at position 4 with a 3-methyl-1H-pyrazol-1-yl moiety.

Properties

Molecular Formula |

C11H17N3O2 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

2-(cyclopropylamino)-4-(3-methylpyrazol-1-yl)butanoic acid |

InChI |

InChI=1S/C11H17N3O2/c1-8-4-6-14(13-8)7-5-10(11(15)16)12-9-2-3-9/h4,6,9-10,12H,2-3,5,7H2,1H3,(H,15,16) |

InChI Key |

LGNOHPQXZRXDOO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1)CCC(C(=O)O)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

Detailed Stepwise Preparation

The following table summarizes key steps from patent sources describing closely related compounds and intermediates relevant to the target molecule:

Reaction Conditions and Yields

Based on experimental data from related compounds, the following reaction conditions and yields have been reported:

Key Reagents and Catalysts

Comprehensive Research Findings

Stereochemical Control

The synthesis routes emphasize the preparation of single diastereomers, particularly the (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyalkanamide intermediates, which simplifies purification and characterization. This stereochemical control is crucial for the biological activity and reproducibility of the final compound.

Purification Techniques

Crystallization from solvent mixtures such as ethyl acetate/petroleum ether or chromatographic purification are standard to isolate the pure compound with high yields and desired stereochemistry. These methods are scalable for industrial production.

Alternative Synthetic Routes

While the main approach involves carbodiimide-mediated amide coupling, alternative methods such as using HATU (2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and diisopropylethylamine as coupling agents have been reported for related compounds, offering potentially higher coupling efficiency and milder conditions.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | (S)-2-aminobutanoic acid or (S)-2-aminopentanoic acid derivatives |

| Key Intermediates | (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyalkanamide |

| Coupling Reagents | EDCI, HOBT, NMM; alternatives include HATU and DIPEA |

| Catalysts | Palladium hydroxide or palladium on carbon for hydrogenation |

| Solvents | Dichloromethane, methanol, ethyl acetate, tetrahydrofuran |

| Temperature Range | −30 °C to 30 °C, typically room temperature for coupling |

| Reaction Times | 2 to 24 hours depending on step |

| Yields | Typically 85-95% per step |

| Purification | Crystallization and chromatography |

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., Rh(III) complexes). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

2-(Cyclopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways The cyclopropylamino group and pyrazolyl group contribute to its binding affinity and reactivity with target molecules

Comparison with Similar Compounds

Phenoxy-Substituted Butanoic Acids (Herbicides)

Compounds such as MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) and 4-CMPB (2-(4-chloro-2-methylphenoxy)butanoic acid) are herbicidal agents classified under HRAC Group O. These analogs lack amino groups but share the butanoic acid backbone with phenoxy substituents, which confer herbicidal activity through auxin mimicry. In contrast, the pyrazole and cyclopropylamino groups in the target compound may enable novel modes of action or improved selectivity .

Key Differences :

- Phenoxy vs. Pyrazole: Phenoxy groups are electron-withdrawing and planar, favoring herbicide activity.

- Amino Group: The cyclopropylamino substituent introduces basicity and steric effects absent in phenoxy analogs.

Pyrrole-Substituted Butanoic Acids (Natural Products)

Natural products like 4-[formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid (isolated from Lycium barbarum and Trichosanthes kirilowii) feature pyrrole rings instead of pyrazoles. Pyrroles are less basic than pyrazoles due to a single nitrogen atom, reducing hydrogen-bonding capacity. These compounds are associated with antioxidant or metabolic regulatory activities in plants but lack the cyclopropylamino group .

Key Differences :

- Heterocyclic Basicity : Pyrazole (pKa ~2.5 for NH) is more basic than pyrrole (pKa ~17), affecting solubility and target interactions.

- Substituent Effects : The 3-methyl group on the pyrazole may enhance steric hindrance compared to pyrrole derivatives.

Pyrazole-Containing Analogs

Antimicrobial Pyrazole Derivatives

The compound 4-[1-(4-carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid () demonstrates potent antimicrobial activity (MIC = 1.56 µg/mL against A. baumannii). Its pyrazole ring is substituted with a carboxyphenyl group, contrasting with the target compound’s 3-methylpyrazole.

Thiazolidinone-Pyrazole Hybrids

The derivative (S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid () incorporates a thioxothiazolidinone ring, enabling dual hydrogen-bond donor/acceptor interactions. The target compound’s simpler structure may offer improved synthetic accessibility and metabolic stability .

Amino-Substituted Analogs

The cyclopropylamino group distinguishes the target compound from non-amino-substituted butanoic acids. For example, 4-(tert-butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide () features a benzamide group instead of an amino substituent. The cyclopropylamino group’s strain and hydrophobicity could enhance membrane permeability compared to bulkier tert-butyl or benzamide groups .

Structural and Functional Data Table

Biological Activity

2-(Cyclopropylamino)-4-(3-methyl-1H-pyrazol-1-yl)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure suggests possible interactions with various biological targets, which can lead to therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C11H17N3O2

- Molecular Weight : 223.27 g/mol

- CAS Number : 1340092-30-9

The compound features a cyclopropylamino group and a pyrazole moiety, which are known to contribute to various pharmacological effects.

Antiproliferative Effects

Research indicates that compounds similar to 2-(Cyclopropylamino)-4-(3-methyl-1H-pyrazol-1-yl)butanoic acid exhibit antiproliferative properties against various cancer cell lines. For example, studies have shown that pyrazole derivatives can inhibit the growth of human tumor cells by inducing apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling. Inhibiting COX enzymes can provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It has been observed to reduce oxidative stress in neuronal cells, potentially offering protective effects against neurodegenerative diseases like Alzheimer's and Parkinson's.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiproliferative | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits COX enzymes | |

| Neuroprotective | Reduces oxidative stress in neuronal cells |

The biological activities of 2-(Cyclopropylamino)-4-(3-methyl-1H-pyrazol-1-yl)butanoic acid are likely mediated through multiple mechanisms:

- Interaction with Receptors : The compound may bind to specific receptors involved in pain and inflammation pathways.

- Modulation of Signaling Pathways : It could influence signaling cascades that regulate cell survival and apoptosis.

- Antioxidant Activity : The presence of the pyrazole ring may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative damage.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Cyclopropylamino)-4-(3-methyl-1H-pyrazol-1-yl)butanoic acid, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis typically involves condensation reactions between cyclopropylamine derivatives and pyrazole-containing intermediates. Key steps include:

- Nucleophilic substitution under basic conditions (e.g., sodium hydroxide or potassium carbonate) to attach the cyclopropylamino group .

- Acylation or alkylation to incorporate the pyrazole moiety, requiring precise temperature control (e.g., reflux conditions) and solvent optimization (e.g., THF or DMF) .

- Purification via recrystallization or column chromatography to isolate the final product.

- Critical Variables: Catalyst selection (e.g., palladium for cross-coupling), solvent polarity, and reaction time significantly impact yield.

Q. Which analytical techniques are most effective for characterizing this compound and ensuring purity?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, particularly the cyclopropyl and pyrazole groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Detects impurities; method development should use reverse-phase C18 columns with UV detection at 210–260 nm .

Q. What initial biological screening approaches are recommended to assess its pharmacological potential?

- Methodological Answer:

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC determination) and anti-inflammatory effects using COX-2 inhibition assays .

- Enzyme/receptor binding : Use fluorescence polarization or SPR to evaluate interactions with targets like kinases or GPCRs .

- Cytotoxicity screening : Employ MTT assays on human cell lines to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding its biological activity across studies?

- Methodological Answer:

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Orthogonal assays : Validate antimicrobial activity with both agar diffusion and time-kill kinetics .

- Structural analogs : Synthesize derivatives to isolate pharmacophores responsible for activity .

Q. What strategies are effective in improving the compound's stability under different conditions?

- Methodological Answer:

- pH stability studies : Use buffered solutions (pH 1–10) to identify degradation pathways (e.g., hydrolysis of the cyclopropyl group) .

- Light/temperature sensitivity : Accelerated stability testing (40°C/75% RH) with UV-vis monitoring for photodegradation .

- Formulation strategies : Encapsulation in liposomes or cyclodextrins to enhance aqueous stability .

Q. What experimental designs are suitable for studying its environmental fate and ecotoxicological effects?

- Methodological Answer:

- Microcosm studies : Simulate soil/water systems to track degradation products via LC-MS/MS .

- Bioaccumulation assays : Expose model organisms (e.g., Daphnia magna) and quantify tissue concentrations using isotopic labeling .

- QSAR modeling : Predict ecotoxicity endpoints (e.g., LC50) based on physicochemical properties like logP and pKa .

Q. How can computational methods be integrated to understand structure-activity relationships (SAR)?

- Methodological Answer:

- Molecular docking : Map binding poses with target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .

- Molecular dynamics (MD) simulations : Assess conformational stability of the cyclopropyl group in aqueous environments .

- QSAR models : Train models with descriptors like topological polar surface area (TPSA) to predict bioavailability .

Q. What methodologies address challenges in separating stereoisomers or conformers during synthesis?

- Methodological Answer:

- Chiral chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol gradients .

- Crystallization-induced diastereomer resolution : Introduce chiral auxiliaries (e.g., tartaric acid derivatives) to separate enantiomers .

- Enzymatic resolution : Lipases or esterases can selectively hydrolyze one enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.